9-cis-Retinol
Overview
Description
Synthesis Analysis
9-cis-Retinol is synthesized from its precursor, 9-cis-β-carotene, through enzymatic reactions in human intestinal mucosa and other tissues. It can also be produced from all-trans-retinol in a pathway involving specific dehydrogenases and isomerization processes. Studies have identified enzymes like cis-retinol dehydrogenase (cRDH) that are critical for the conversion of 9-cis-retinol to 9-cis-retinal, a key step in the biosynthesis of 9-cis-retinoic acid, which is a potent ligand for retinoid X receptors (RXRs) (Paik et al., 2000), (Wang et al., 1994).
Molecular Structure Analysis
9-cis-Retinol's molecular structure enables it to interact with a variety of biological molecules and receptors. Its conformation allows it to serve as a ligand for RXRs, which are crucial for gene expression regulation. The specific structure-activity relationship between 9-cis-retinol and its receptors underscores the importance of its cis configuration in biological functions.
Chemical Reactions and Properties
9-cis-Retinol undergoes several chemical reactions, including oxidation to 9-cis-retinal and esterification. The enzymatic conversion involves retinol dehydrogenases and retinal dehydrogenases, which facilitate its metabolic pathway toward the synthesis of 9-cis-retinoic acid. These reactions are influenced by factors like enzyme presence, substrate concentration, and cellular context (Labrecque et al., 1995).
Scientific Research Applications
Cancer Therapy and Cell Differentiation :
- 9-cis-retinoic acid encapsulated in PEG-coated PLGA nanoparticles improves stability and effectiveness in inducing cell differentiation in undifferentiated tumors, suggesting its potential in anticancer activity (Cosco et al., 2011).
- It enhances the assembly of connexin32 into gap junctions and prevents their degradation in androgen-responsive prostate cancer cells, indicating its role in cellular communication and potential in prostate cancer treatment (Kelsey et al., 2012).
- 9-cis retinoic acid is better at inducing differentiation and inhibiting proliferation in neuroblastoma cells, suggesting its potential for treatment (Lovat et al., 2004).
- In combination with cRDH, 9-cis-retinol inhibits breast cancer cell proliferation by producing retinol metabolites other than retinoic acid, highlighting its anti-proliferative effects (Paik et al., 2005).
Vision Improvement :
- Long-term, monthly administration of 9-cis-retinyl acetate significantly improves deteriorating photoreceptor function in mice, demonstrating its potential in vision preservation and improvement (Maeda et al., 2009).
Retinoid Receptor Activation :
- 9-cis-Retinoic acid is a specific ligand for RXR receptors and activates the RAR receptor family, with 9-cis-retinal being more active than all-trans-retinal, indicating its critical role in retinoid receptor-mediated signaling (Labrecque et al., 1995).
Metabolic Pathways and Chemoprevention :
- The biosynthesis pathway of 9-cis retinoic acid can be fully reconstituted in cultured cells, allowing for functional studies and screening for genes involved in the pathway, thus aiding in understanding its metabolic processes (Lidén & Eriksson, 2005).
- Retinoids, mainly all-trans and 9-cis-retinoic acid, play a fundamental role in the chemoprevention of epithelial carcinogenesis and differentiation therapy, making them effective agents against various cancers (Hansen et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-MKOSUFFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317690 | |
Record name | 9-cis-Retinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 9-cis-Retinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9-cis-Retinol | |
CAS RN |
22737-97-9 | |
Record name | 9-cis-Retinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22737-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuretinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-cis-Retinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZURETINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/035JKP3HXH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 9-cis-Retinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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